1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile
Description
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Properties
IUPAC Name |
1-(3,5-dimethylpyrazol-1-yl)-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5/c1-5-15-14(4)16(11-21)19-22-17-8-6-7-9-18(17)24(19)20(15)25-13(3)10-12(2)23-25/h6-10H,5H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNYKTPUYSVDYOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N2C3=CC=CC=C3N=C2C(=C1C)C#N)N4C(=CC(=N4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that pyrazole-bearing compounds, which include this compound, have diverse pharmacological effects. They have been reported to show potent antileishmanial and antimalarial activities.
Mode of Action
A molecular simulation study was performed to justify the potent in vitro antipromastigote activity of a similar compound, which has a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy. This suggests that the compound might interact with its targets in a similar manner.
Biochemical Pathways
It is known that pyrazole derivatives can affect various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities.
Pharmacokinetics
Imidazole, a related compound, is known to be highly soluble in water and other polar solvents, which could potentially influence the bioavailability of this compound.
Biological Activity
1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure and Properties
The compound features multiple heterocyclic rings, which are known to contribute to various biological activities. The structural formula can be represented as follows:
Biological Activity Overview
Research indicates that compounds with similar structural motifs often exhibit significant pharmacological properties. Notable biological activities associated with this compound include:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit cell proliferation in various cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.
- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation markers in vitro and in vivo, indicating a possible application in treating inflammatory diseases.
- Antimicrobial Properties : Some studies have reported antimicrobial activity against specific bacterial strains, suggesting its utility in developing new antibiotics.
The biological effects of the compound are believed to be mediated through several mechanisms:
- Inhibition of Kinase Activity : Similar compounds have been shown to inhibit various kinases involved in cancer progression.
- Modulation of Signaling Pathways : The compound may affect pathways such as NF-kB and MAPK, which are crucial in inflammation and cancer.
- Reactive Oxygen Species (ROS) Generation : It could induce oxidative stress in target cells, leading to apoptosis.
Data Table: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Inhibition of cell proliferation | |
| Anti-inflammatory | Reduction of inflammatory markers | |
| Antimicrobial | Activity against specific bacterial strains |
Case Study 1: Anticancer Efficacy
A study conducted on human breast cancer cell lines demonstrated that treatment with the compound resulted in a significant decrease in cell viability (IC50 = 25 µM). The study concluded that the compound induces apoptosis through the intrinsic pathway, as evidenced by increased caspase activity and PARP cleavage.
Case Study 2: Anti-inflammatory Mechanism
In a murine model of arthritis, administration of the compound led to reduced swelling and pain scores compared to controls. Histological analysis revealed decreased infiltration of inflammatory cells in treated joints, supporting its potential as an anti-inflammatory agent.
Case Study 3: Antimicrobial Screening
The compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL for S. aureus, suggesting moderate antibacterial activity.
Scientific Research Applications
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions that include the formation of the benzimidazole core followed by the introduction of the pyrazole moiety. Characterization techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
Anticancer Activity
Recent studies have indicated that compounds similar to 1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile exhibit significant anticancer properties. For instance, derivatives containing benzimidazole structures have shown efficacy against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
Antioxidant Properties
Research has highlighted the antioxidant potential of related compounds, suggesting that this class may protect against oxidative stress-related diseases. The presence of multiple heterocycles enhances electron delocalization, contributing to their ability to scavenge free radicals .
Antimicrobial Activity
Compounds with similar structural characteristics have been evaluated for their antimicrobial properties. Studies have demonstrated effectiveness against a range of bacteria and fungi, making them candidates for developing new antimicrobial agents .
Anti-inflammatory Effects
There is growing interest in the anti-inflammatory applications of this compound class. Preliminary studies suggest that they may inhibit pro-inflammatory cytokines and pathways, offering therapeutic potential in treating inflammatory diseases .
Case Studies
Q & A
Q. What synthetic strategies are recommended for preparing this compound?
The compound can be synthesized via multicomponent reactions (MCRs) involving heterocyclic ketene aminals or enamines, as demonstrated in pyrido[1,2-a]benzimidazole syntheses. Key steps include refluxing precursors (e.g., substituted benzimidazoles and pyrazole derivatives) in ethanol or dichloromethane with catalysts like piperidine. Purification often involves precipitation, filtration, and column chromatography (e.g., silica gel with cyclohexane/ethyl acetate gradients) .
Q. Which spectroscopic techniques are essential for structural confirmation?
- IR Spectroscopy : Identify nitrile (CN) stretches (~2230 cm⁻¹) and pyrazole ring vibrations (~1545 cm⁻¹) .
- NMR : Analyze proton environments (e.g., methyl groups at δ 2.16–2.38 ppm in H NMR) and carbon signals for aromatic and nitrile moieties .
- Mass Spectrometry : Confirm molecular weight via TOF-MS or HRMS (e.g., [M⁺] peaks matching calculated masses) .
Q. How should this compound be handled and stored to ensure stability?
Store in airtight containers under inert gas (e.g., nitrogen), protected from light and moisture. Stability studies suggest degradation risks at high temperatures (>100°C) or extreme pH. Use desiccants and monitor via HPLC for purity retention .
Q. What steps are critical for isolating the compound post-synthesis?
After reflux, cool the reaction mixture to precipitate the product. Filter and wash with methanol or ethanol. Further purify via flash chromatography (e.g., 0–25% ethyl acetate in cyclohexane) to remove unreacted precursors .
Q. Which analytical methods assess purity and consistency?
- TLC/HPLC : Monitor reaction progress and purity using solvent gradients (e.g., cyclohexane:ethyl acetate 2:1 for TLC) .
- Elemental Analysis : Verify C, H, N percentages against theoretical values (e.g., ±0.3% deviation) .
Advanced Research Questions
Q. How can computational chemistry predict electronic properties or reactivity?
Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks. Molecular docking models interactions with biological targets (e.g., enzymes), guided by crystallographic data from tools like SHELX .
Q. What crystallographic methods resolve structural ambiguities?
Use X-ray diffraction with SHELX software for refinement. Key parameters:
- Data collection at low temperature (e.g., 100 K) to reduce thermal motion.
- Twin refinement if crystals exhibit non-merohedral twinning.
- Validate via R-factor convergence (<5%) .
Q. How to address discrepancies between experimental and theoretical spectral data?
- NMR Solvent Effects : Compare spectra in DMSO-d6 vs. CDCl₃ to assess hydrogen bonding.
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex aromatic systems.
- Computational IR/NMR Simulations : Use Gaussian or ORCA to simulate spectra and identify mismatches (e.g., solvent polarity adjustments) .
Q. What mechanistic insights guide the optimization of MCRs for this compound?
Conduct kinetic studies by isolating intermediates (e.g., via quenching at timed intervals). Monitor by H NMR to identify rate-limiting steps. For example, azido(trimethyl)silane and trifluoroacetic acid accelerate pyrazole coupling at 50°C .
Q. How to design stability studies under varying pH and temperature conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
